molecular formula C24H27N5O3S2 B11299144 N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide

N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide

Cat. No.: B11299144
M. Wt: 497.6 g/mol
InChI Key: UNZUIEGJCUZFAG-UHFFFAOYSA-N
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Description

N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound featuring an indole moiety, a triazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole-triazole-sulfonamide systems in various chemical reactions.

Biology

Biologically, the compound exhibits potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its sulfonamide group is known for antibacterial properties, while the indole and triazole rings contribute to its anticancer activity.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves multiple pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and microbial growth.

    Pathways: It interferes with DNA synthesis and repair mechanisms, leading to cell death in cancer cells and bacteria.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide: Unique for its combination of indole, triazole, and sulfonamide groups.

    Indole Derivatives: Known for their broad biological activities.

    Triazole Derivatives: Widely used in antifungal and anticancer drugs.

    Sulfonamide Derivatives: Commonly used as antibiotics.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and exhibit multiple pharmacological activities.

Properties

Molecular Formula

C24H27N5O3S2

Molecular Weight

497.6 g/mol

IUPAC Name

N-[[5-[2-(1-ethyl-2-methylindol-3-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide

InChI

InChI=1S/C24H27N5O3S2/c1-5-28-17(2)23(19-13-9-10-14-20(19)28)21(30)16-33-24-26-25-22(27(24)3)15-29(34(4,31)32)18-11-7-6-8-12-18/h6-14H,5,15-16H2,1-4H3

InChI Key

UNZUIEGJCUZFAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C)CN(C4=CC=CC=C4)S(=O)(=O)C)C

Origin of Product

United States

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